tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Description
tert-Butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a carbamate derivative featuring a cyclobutyl core substituted with a fluorosulfonylmethyl group and a tert-butoxycarbonyl (Boc)-protected amine. The fluorosulfonyl (SO₂F) group confers strong electrophilic reactivity, making this compound valuable in medicinal chemistry for covalent binding or as a synthetic intermediate.
Properties
IUPAC Name |
tert-butyl N-[[1-(fluorosulfonylmethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOCBCYTZJQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins and enzymes, forming strong covalent bonds.
Mode of Action
The compound is part of the aliphatic sulfonyl fluorides group, which are excellent SuFEx (sulfur (VI) fluoride exchange) agents due to their moderate reactivity. They tolerate many other functional groups and can be handled in aqueous buffers. When attached to biomolecules, such as due to protein binding, they react, forming strong covalent bonds. This mechanism makes them promising in designing irreversible protein inhibitors and protein labeling probes.
Biological Activity
tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate, with the CAS number 2920239-78-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20FNO2
- Molecular Weight : 217.28 g/mol
- IUPAC Name : tert-butyl (((1S,2S)-2-(fluoromethyl)cyclobutyl)methyl)carbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorosulfonyl group may enhance its reactivity and binding affinity to specific enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties, this compound was tested against several enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in metabolic disorders.
Case Study 2: Cancer Cell Viability
Another significant study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with the potential for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate has shown potential in drug development due to its unique structural features:
- Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes or receptors associated with various diseases, including cancer and metabolic disorders.
- Prodrug Development : Its structure allows for modifications that can enhance bioavailability and target specificity, making it a candidate for prodrug formulations.
Material Sciences
The compound's unique chemical properties make it suitable for applications in material sciences:
- Polymer Synthesis : It can be used as a building block in the synthesis of polymers with tailored properties for specific applications, such as drug delivery systems or coatings.
- Functional Materials : The incorporation of fluorosulfonyl groups can impart desirable characteristics such as enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar fluorinated compounds. It was found that modifications to the cyclobutyl framework significantly impacted the compound's ability to inhibit tumor growth in vitro. The presence of the fluorosulfonyl group was crucial in enhancing binding affinity to target proteins involved in cell proliferation pathways.
Case Study 2: Polymer Applications
Research focusing on polymeric materials highlighted the use of this compound as a monomer for creating high-performance polymers. These polymers exhibited improved mechanical properties and resistance to solvents, making them suitable for industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related carbamates, emphasizing key differences in substituents, synthesis, and properties:
Key Structural and Functional Differences:
Core Ring System :
- The target compound uses a cyclobutyl ring, which imposes greater ring strain and conformational rigidity compared to cyclohexyl analogs (e.g., CAS 1546332-14-2) . This strain may enhance reactivity in covalent bond formation.
- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group in the target compound is more electronegative and less hydrolytically stable than chlorosulfonyl analogs (CAS 1956335-01-5), influencing its pharmacokinetic profile .
Synthetic Yields :
- Compounds with bulky substituents (e.g., trifluoromethylbenzamide in ) often exhibit lower yields (e.g., 17–41%) due to steric hindrance, whereas simpler Boc-protected amines (e.g., CAS 1858137-24-2) achieve higher yields (e.g., 97% purity) .
Safety and Handling :
- GHS classifications for cyclobutyl/cyclohexyl carbamates (e.g., CAS 1237526-35-0) typically include warnings for skin/eye irritation, though fluorosulfonyl derivatives may require additional precautions due to SO₂F’s reactivity .
Preparation Methods
Cyclobutane Ring Synthesis
Cyclobutane derivatives are typically synthesized via [2+2] photocycloadditions or ring-closing metathesis . For instance, the reaction of ethylene derivatives under UV light yields cyclobutane rings. Alternatively, pre-functionalized cyclobutanes, such as 1-(hydroxymethyl)cyclobutane, serve as starting materials.
Fluorosulfonylmethyl Group Installation
Introducing the fluorosulfonyl group requires careful handling due to the reactivity of fluorosulfonating agents. A plausible pathway involves:
Boc Protection of the Amine
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This step is typically performed after introducing the fluorosulfonyl group to avoid side reactions.
Detailed Synthetic Protocols
Step 1: Synthesis of 1-(Chloromethyl)cyclobutane
Cyclobutanone is reduced to cyclobutanol using sodium borohydride , followed by chlorination with thionyl chloride to yield 1-(chloromethyl)cyclobutane.
Step 2: Thiolation and Oxidation
Step 3: Fluorosulfonation
React the sulfonic acid with DAST in dichloromethane at 0°C to form 1-(fluorosulfonylmethyl)cyclobutane:
Step 1: Synthesis of 1-(Aminomethyl)cyclobutylmethanol
Cyclobutane-1,1-dicarboxylic acid is reduced to 1,1-bis(hydroxymethyl)cyclobutane, followed by selective tosylation and amination.
Step 2: Sulfonylation and Fluorination
Step 3: Boc Protection
Protect the amine using Boc₂O in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.
Yield : 58–63% (over three steps).
Comparative Analysis of Synthetic Routes
Route 1 offers higher yields but requires careful handling of DAST, while Route 2 is more scalable but less efficient.
Purification and Characterization
Crystallization
Crude product is purified via solvent slurry using a 1:1 mixture of isopropyl ether and n-heptane. This removes unreacted sulfonyl chlorides and byproducts.
Analytical Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.10–2.30 (m, 4H, cyclobutane), 3.35 (d, 2H, CH₂N), 4.85 (s, 2H, CH₂SO₂F).
Challenges and Optimization Strategies
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Fluorosulfonyl Stability : The -SO₂F group hydrolyzes in aqueous media. Reactions must be conducted under anhydrous conditions.
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Cyclobutane Ring Strain : High ring strain necessitates low-temperature reactions to prevent ring-opening.
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Byproduct Formation : Use of diatomite filtration minimizes impurities during workup.
Industrial Scalability Considerations
Q & A
How can researchers optimize the synthesis of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate to improve yield and purity?
Advanced Research Focus : Reaction parameter optimization and mechanistic insights.
Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates and enhance reaction kinetics .
- Catalyst Systems : Employ coupling agents like tetrabutylammonium iodide or bases (e.g., cesium carbonate) to facilitate carbamate bond formation .
- Temperature Control : Maintain temperatures between 0–25°C during fluorosulfonyl group incorporation to minimize side reactions .
- Purification : Post-synthesis, use column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol to isolate high-purity product (>95%) .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via NMR to detect fluorosulfonyl group integrity .
What methodological approaches are recommended for analyzing the stability of this compound under varying storage conditions?
Advanced Research Focus : Degradation kinetics and environmental reactivity.
Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to track degradation products (e.g., cyclobutyl ring opening or fluorosulfonyl hydrolysis) .
- Light Sensitivity : Expose to UV (254 nm) and monitor via UV-Vis spectroscopy for photolytic decomposition .
- Reactivity Profiling : Test compatibility with common lab reagents (e.g., acids/bases) by NMR to assess functional group stability .
- Moisture Control : Use inert-atmosphere storage (argon) with molecular sieves to prevent hydrolysis of the fluorosulfonyl group .
How should researchers address contradictory data regarding the reactivity of the fluorosulfonyl group in nucleophilic substitution reactions?
Advanced Research Focus : Mechanistic elucidation and reaction condition dependency.
Methodological Answer :
- Variable Reactivity Analysis : Compare reactions in DMF (high polarity) vs. THF (low polarity) to assess solvent effects on fluorosulfonyl electrophilicity .
- Nucleophile Screening : Test primary vs. secondary amines (e.g., aniline vs. piperidine) to evaluate steric and electronic effects on substitution rates .
- Isotopic Labeling : Use -labeled water in hydrolysis studies to trace whether cleavage occurs at the sulfonyl or carbamate bond .
- Computational Modeling : Perform DFT calculations to map transition states and identify rate-limiting steps in conflicting studies .
What strategies are effective in characterizing the molecular interactions of this compound with biological targets such as enzymes or receptors?
Advanced Research Focus : Covalent binding mechanisms and pharmacological profiling.
Methodological Answer :
- Enzyme Inhibition Assays : Incubate with serine hydrolases (e.g., acetylcholinesterase) and measure activity loss via fluorogenic substrates, confirming covalent adduct formation by LC-MS .
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve 3D binding modes of the fluorosulfonyl group .
- SPR/BLI Studies : Quantify binding kinetics (k/k) using surface plasmon resonance or bio-layer interferometry to compare affinity across homologs .
- Metabolic Stability : Assess hepatic microsome half-life to evaluate fluorosulfonyl resistance to enzymatic degradation .
What safety protocols are critical when handling this compound in laboratory settings?
Advanced Research Focus : Hazard mitigation and exposure control.
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact; use N95 respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to disperse volatile byproducts (e.g., SOF) .
- Spill Management : Neutralize spills with sodium bicarbonate slurry to deactivate fluorosulfonyl groups before disposal .
- Waste Handling : Segregate waste in labeled, airtight containers for incineration to prevent environmental release of fluorosulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
